SBFI-26 free acid
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Overview
Description
SBFI-26 free acid is a selective and competitive inhibitor of fatty acid binding proteins, specifically fatty acid binding protein 5 and fatty acid binding protein 7. This compound has demonstrated significant potential in suppressing cell proliferation, migration, and invasion, making it a valuable tool in cancer research and treatment .
Preparation Methods
Synthetic Routes and Reaction Conditions
SBFI-26 free acid is synthesized through a series of chemical reactions involving the binding of the compound to the canonical ligand-binding pocket of fatty acid binding protein 5. The synthesis involves the use of various reagents and conditions to achieve the desired purity and efficacy .
Industrial Production Methods
The industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The compound is typically produced in a controlled environment to maintain consistency and quality .
Chemical Reactions Analysis
Types of Reactions
SBFI-26 free acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the compound’s structure and enhance its activity.
Substitution: Substitution reactions are used to introduce different functional groups into the compound, altering its properties and efficacy
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various catalysts. The reaction conditions are carefully controlled to achieve the desired products with high selectivity and yield .
Major Products Formed
The major products formed from the reactions involving this compound include various derivatives with enhanced activity and selectivity for fatty acid binding proteins.
Scientific Research Applications
SBFI-26 free acid has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the binding interactions of fatty acid binding proteins and their ligands.
Biology: Employed in research to understand the role of fatty acid binding proteins in cellular processes and disease mechanisms.
Medicine: Investigated for its potential therapeutic applications in treating diseases such as cancer, where it has shown promise in inhibiting cell proliferation and inducing apoptosis
Industry: Utilized in the development of new drugs and therapeutic agents targeting fatty acid binding proteins
Mechanism of Action
SBFI-26 free acid exerts its effects by binding to the canonical ligand-binding pocket of fatty acid binding protein 5 and fatty acid binding protein 7. This binding inhibits the activity of these proteins, leading to a reduction in cell proliferation, migration, and invasion. The compound also increases intracellular reactive oxygen species levels, which contributes to its apoptotic effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to SBFI-26 free acid include:
BMS309403: Another fatty acid binding protein inhibitor with similar binding properties and effects.
STK-15: A compound identified through similarity-based screening with comparable activity to SBFI-26.
Uniqueness
This compound is unique in its high selectivity and competitive inhibition of fatty acid binding protein 5 and fatty acid binding protein 7. Its ability to significantly suppress cell proliferation and induce apoptosis sets it apart from other similar compounds .
Properties
Molecular Formula |
C28H22O4 |
---|---|
Molecular Weight |
422.5 g/mol |
IUPAC Name |
(2R,4R)-3-naphthalen-1-yloxycarbonyl-2,4-diphenylcyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C28H22O4/c29-27(30)25-23(19-11-3-1-4-12-19)26(24(25)20-13-5-2-6-14-20)28(31)32-22-17-9-15-18-10-7-8-16-21(18)22/h1-17,23-26H,(H,29,30)/t23-,24-,25?,26?/m1/s1 |
InChI Key |
NVOKBONTLOAJKA-TYPLQMOASA-N |
Isomeric SMILES |
C1=CC=C(C=C1)[C@@H]2C([C@H](C2C(=O)OC3=CC=CC4=CC=CC=C43)C5=CC=CC=C5)C(=O)O |
Canonical SMILES |
C1=CC=C(C=C1)C2C(C(C2C(=O)OC3=CC=CC4=CC=CC=C43)C5=CC=CC=C5)C(=O)O |
Origin of Product |
United States |
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